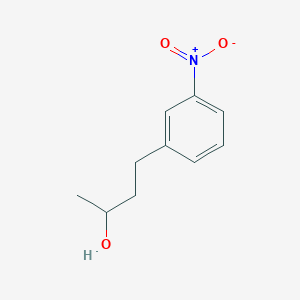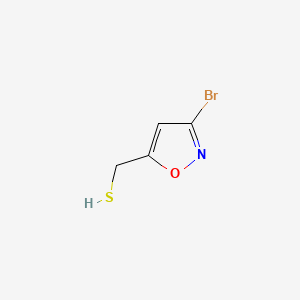
(3-Bromo-1,2-oxazol-5-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-1,2-oxazol-5-yl)methanethiol is a chemical compound with a unique structure that includes a bromine atom, an oxazole ring, and a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-oxazol-5-yl)methanethiol typically involves the bromination of 1,2-oxazole followed by the introduction of a methanethiol group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-1,2-oxazol-5-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-1,2-oxazol-5-yl)methanethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Bromo-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The bromine atom and methanethiol group play crucial roles in its reactivity and binding affinity, influencing its effects on biological systems and chemical reactions. Detailed studies are required to fully elucidate the pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-1,2-oxazol-5-yl)methanethiol
- (3-Iodo-1,2-oxazol-5-yl)methanethiol
- (3-Fluoro-1,2-oxazol-5-yl)methanethiol
Uniqueness
Compared to similar compounds, (3-Bromo-1,2-oxazol-5-yl)methanethiol stands out due to the presence of the bromine atom, which imparts unique reactivity and properties. This makes it particularly valuable in specific chemical reactions and applications where other halogenated derivatives may not be as effective.
Eigenschaften
Molekularformel |
C4H4BrNOS |
|---|---|
Molekulargewicht |
194.05 g/mol |
IUPAC-Name |
(3-bromo-1,2-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C4H4BrNOS/c5-4-1-3(2-8)7-6-4/h1,8H,2H2 |
InChI-Schlüssel |
YEPRQLKNEYLSCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1Br)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
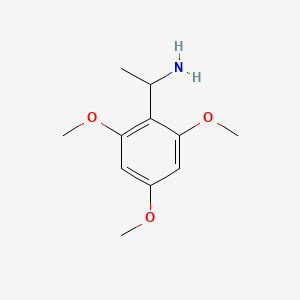
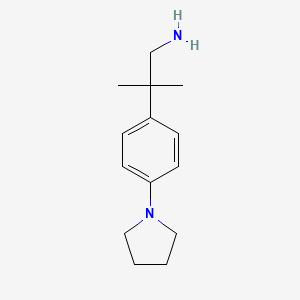
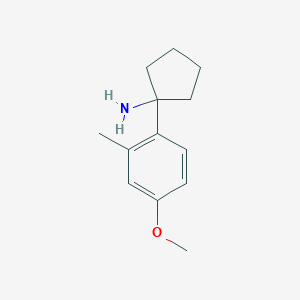

![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
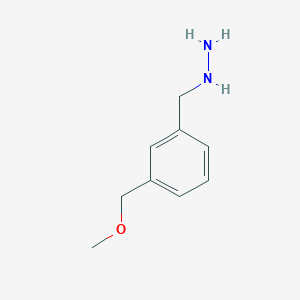
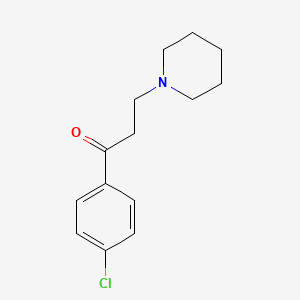
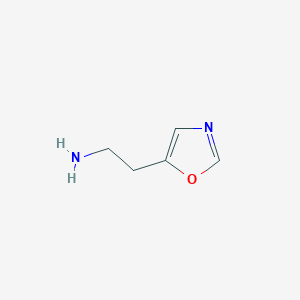
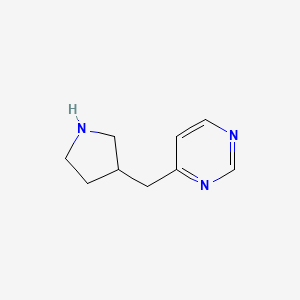

![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
